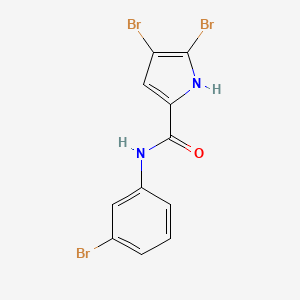
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The pyrrole ring is brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The brominated pyrrole is then reacted with 3-bromoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyrrole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4,5-Dichloro-N-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Difluoro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Diiodo-N-(3-iodophenyl)-1H-pyrrole-2-carboxamide
Uniqueness
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
50371-36-3 |
|---|---|
分子式 |
C11H7Br3N2O |
分子量 |
422.90 g/mol |
IUPAC 名称 |
4,5-dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H7Br3N2O/c12-6-2-1-3-7(4-6)15-11(17)9-5-8(13)10(14)16-9/h1-5,16H,(H,15,17) |
InChI 键 |
ZPMBDOPDDOAQLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




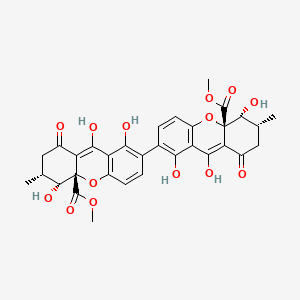

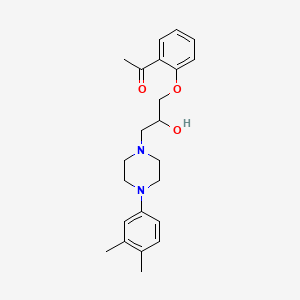


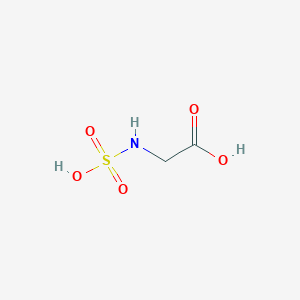



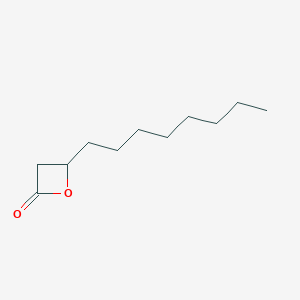
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

